SARS-CoV-2 RdRP Molecular Docking: Swertiapuniside Ranked Among Top Four Phytochemicals from a 150-Compound Library
In a molecular docking screen of 150 phytochemicals from 12 Indian medicinal plants targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRP), swertiapuniside was identified as one of the top four ranked compounds, alongside cordifolide A, sitoindoside IX, and amarogentin [1]. The study employed molecular dynamics simulations and MM-GBSA free energy calculations to validate binding stability. Although cordifolide A and sitoindoside IX ultimately demonstrated the strongest free energy of binding in subsequent MM-GBSA analysis, swertiapuniside's initial docking ranking places it ahead of amarogentin and the remaining 146 screened phytochemicals in terms of predicted binding pose complementarity to the RdRP active site [1]. Swertiapuniside formed a distinct hydrogen bonding network involving ten RdRP residues (ASP 760, ASP 761, SER 759, LYS 551, ASP 618, ARG 555, GLU 811, SER 814, ARG 553, LYS 798) with bond distances ranging from 2.65 Å to 3.50 Å, compared to amarogentin's five-residue interaction profile [2].
| Evidence Dimension | Molecular docking ranking against SARS-CoV-2 RdRP (150 phytochemical library) |
|---|---|
| Target Compound Data | Swertiapuniside: Top 4 ranking; 10 hydrogen bonds with RdRP residues (bond distances 2.65–3.50 Å) [1][2] |
| Comparator Or Baseline | Amarogentin: Top 4 ranking (same tier); 5 hydrogen bonds with RdRP residues (bond distances 2.66–3.45 Å); Cordifolide A: Top 4 ranking; Sitoindoside IX: Top 4 ranking (strongest MM-GBSA free energy) [1][2] |
| Quantified Difference | Swertiapuniside engages 10 RdRP residues via hydrogen bonds vs. 5 residues for amarogentin (2× more residue contacts); swertiapuniside ranked above 146 of 150 screened phytochemicals [1][2] |
| Conditions | In silico molecular docking (AutoDock Vina); MD simulations (NAMD); MM-GBSA free energy calculations; RdRP from SARS-CoV-2 (PDB: 6M71) |
Why This Matters
For procurement decisions in antiviral discovery programs, swertiapuniside offers a differentiated hydrogen bonding interaction profile compared to co-occurring Swertia metabolites like amarogentin, providing a structurally rationalized basis for selecting this specific compound rather than a generic Swertia extract for RdRP-targeted screening cascades.
- [1] Koulgi S, Jani V, Uppuladinne VNM, Sonavane U, Joshi R. Natural plant products as potential inhibitors of RNA dependent RNA polymerase of Severe Acute Respiratory Syndrome Coronavirus-2. PLOS ONE. 2021;16(5):e0251801. doi:10.1371/journal.pone.0251801. View Source
- [2] Koulgi S, Jani V, Uppuladinne VNM, Sonavane U, Joshi R. Supplementary Table S2: Bond distance of hydrogen bonds between RdRP residues and SWE, AMR, SIT, and COR. PLOS ONE. 2021. Peer Review History. View Source
